6-氯-5-甲基吡啶酸乙酯

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various reagents and conditions to introduce the desired functional groups. For instance, the preparation of 6-chloro-8-ethylquinoline derivatives was achieved through a modified Skraup method, which is a classical synthesis pathway for quinoline derivatives . Similarly, the synthesis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a multi-step process including reduction, regioselective deprotonation, methylation, and selenation . These methods could potentially be adapted for the synthesis of Ethyl 6-chloro-5-methylpicolinate.

Molecular Structure Analysis

The molecular structure of compounds closely related to Ethyl 6-chloro-5-methylpicolinate has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction . These studies reveal the geometry and conformation of the molecules, which are crucial for understanding their reactivity and physical properties. For example, the crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined to be orthorhombic .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to Ethyl 6-chloro-5-methylpicolinate can be inferred from the reactions they undergo. For instance, the photochemistry of 6-chloropicolinic acids involves both heterolytic and homolytic photodehalogenation, depending on the solvent and conditions . This suggests that Ethyl 6-chloro-5-methylpicolinate may also undergo similar photochemical reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for predicting those of Ethyl 6-chloro-5-methylpicolinate. For example, the solubility, melting point, and stability can be influenced by the presence of substituents on the aromatic ring and the nature of the functional groups . The spectroscopic characterization, including IR, NMR, and MS, helps in identifying functional groups and assessing the purity of the synthesized compounds .

科学研究应用

高效合成应用

- 吡咯并[2,3-d]嘧啶的合成:Jiang 等人 (2015) 的一项研究概述了使用铜/6-甲基吡啶酸催化的偶联反应来合成 2-氯-吡咯并[2,3-d]嘧啶。此过程在特定位置引入可变官能团,突出了该化合物在促进多种化学合成中的作用 (Jiang、Sun、Jiang 和 Ma,2015)。

化学合成增强

- P2Y12 受体的拮抗剂:Andersen 等人 (2013) 讨论了 AZD1283 的合成,AZD1283 是 P2Y12 受体的选择性和可逆拮抗剂,其中 6-氯-5-氰基-2-甲基烟酸乙酯起着至关重要的作用。该研究证明了这种合成的可扩展性,以支持临床前和临床研究,强调了该化合物在治疗剂开发中的重要性 (Andersen 等,2013)。

药物开发和合成优化

- P2Y12 拮抗剂的制造:Bell 等人 (2012) 详细介绍了合成 5-氰基-2-甲基-6-氧代-1,6-二氢吡啶-3-羧酸乙酯的合成路线的优化,这是制备 P2Y12 拮抗剂的关键中间体。在产率、纯度和可操作性方面的改进突出了该化合物在简化药物开发过程中的作用 (Bell 等,2012)。

环境和生化研究

- 除草剂的生物降解:Cai 等人 (2011) 对广泛使用的除草剂苯唑啉乙基的生物降解进行的一项研究强调了此类化学物质对环境的影响和潜在健康危害。该研究确定甲基嗜菌属是一种有能力的降解剂,这对于环境修复工作至关重要 (Cai、Qian、Cai 和 Chen,2011)。

材料科学与工程

- OLED 性能增强:Huo 等人 (2015) 探讨了使用 8-羟基喹啉金属衍生物的 OLED 性能,表明氯和氟取代在提高器件效率中的作用。这项研究突出了此类化合物在推进电子和显示技术中的重要性 (Huo、Lu、Lu、Fang、Ouyang、Li 和 Yuan,2015)。

安全和危害

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

属性

IUPAC Name |

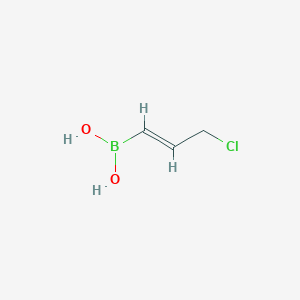

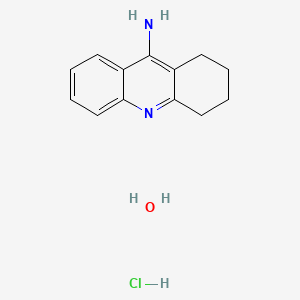

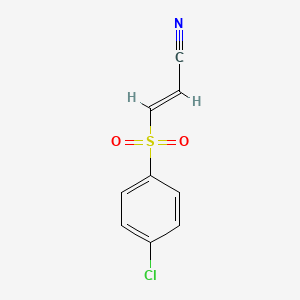

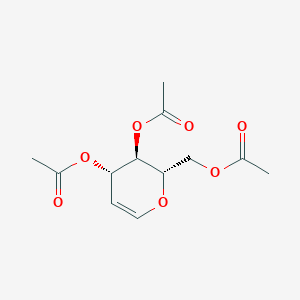

ethyl 6-chloro-5-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-4-6(2)8(10)11-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVZGBHQUUQLID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431551 | |

| Record name | Ethyl 6-chloro-5-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloro-5-methylpicolinate | |

CAS RN |

178421-21-1 | |

| Record name | Ethyl 6-chloro-5-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。